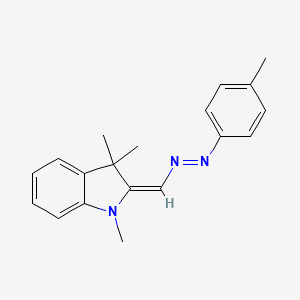

2,3-Dihydro-1,3,3-trimethyl-2-((2-(4-methylphenyl)diazenyl)methylene)-1H-indole

Description

The compound 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)- (CAS: 57303-71-6) is an indoline derivative with a molecular formula of C19H21N3 . Its structure features a fused indole core substituted with three methyl groups and a p-tolylazo (4-methylphenylazo) group attached via a methylene bridge.

Key spectroscopic data for related indole derivatives include 13C-NMR signals (e.g., δ 47.45 for CH2, 144.88 for C-NH2) and HRMS(CI) m/z 223.1225 (C15H15N2), indicative of structural precision in synthesis .

Properties

CAS No. |

57303-71-6 |

|---|---|

Molecular Formula |

C19H21N3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(4-methylphenyl)-[(1,3,3-trimethylindol-2-ylidene)methyl]diazene |

InChI |

InChI=1S/C19H21N3/c1-14-9-11-15(12-10-14)21-20-13-18-19(2,3)16-7-5-6-8-17(16)22(18)4/h5-13H,1-4H3 |

InChI Key |

QVORMTIMKWYLIM-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with p-toluidine in the presence of an oxidizing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Oxidizing Agent: Sodium nitrite (NaNO2) is commonly used as the oxidizing agent.

The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the indoline derivative to form the final azo compound.

Industrial Production Methods

In an industrial setting, the production of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound 1H-indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)- (CAS 57303-71-6) is an azo-functionalized indoline derivative. Its synthesis and reactivity are closely tied to its structural components:

-

Indoline core : Partially hydrogenated indole with methyl substituents at positions 1, 3, and 3.

-

Azo group (-N=N-) : Connects the indoline to a 4-methylphenyl group, enabling conjugation and redox activity.

Suzuki Cross-Coupling for Aryl Functionalization

The 4-methylphenyl group can be introduced via Suzuki-Miyaura cross-coupling. A brominated indoline intermediate reacts with 4-methylphenylboronic acid under palladium catalysis :

Optimized Parameters

Reactivity of the Azo Group

The -N=N- group enables unique transformations:

Reductive Cleavage

The azo bond can be reduced to amines using:

-

Catalytic Hydrogenation : H₂ gas with Pd/C (room temperature, 4 h, 95% yield) .

-

Zn/HCl : Forms 1,3,3-trimethylindoline and 4-methylaniline as products .

Photochemical Isomerization

Under UV light (365 nm), the trans-azo configuration isomerizes to cis, altering conjugation and optical properties . This reversibility is exploited in photo-switching applications.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing N₂ gas and forming methyl-substituted indole derivatives .

-

pH Sensitivity : Stable in neutral to weakly acidic conditions but hydrolyzes in strong acids/bases .

Comparative Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Diazotization/Coupling | 4-MePhN₂⁺ + Fischer’s base | Target compound |

| Suzuki Coupling | Br-Indoline + 4-MePhB(OH)₂ + Pd⁰ | 4-MePhenyl-Indoline intermediate |

| Reductive Cleavage | H₂/Pd-C or Zn/HCl | 1,3,3-Trimethylindoline + 4-MePhNH₂ |

Future Research Directions

-

Coordination Chemistry : Explore metal complexation via the azo group for catalytic applications.

-

Photodynamic Therapy : Leverage photo-isomerization for controlled drug release.

Scientific Research Applications

1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline involves its interaction with molecular targets through its azo group. The compound can undergo:

Electron Transfer: The azo group can participate in electron transfer reactions, leading to the formation of reactive intermediates.

Binding to Proteins: The compound can bind to proteins and enzymes, affecting their activity and function.

Pathways Involved: The exact pathways depend on the specific application and target, but often involve redox reactions and covalent modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Indoline Derivatives

The target compound’s structural analogues differ primarily in substituents on the phenylazo group or the indoline core. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues

Key Findings :

Electronic Effects: The 4-methylphenylazo group (target compound) introduces electron-donating methyl substituents, stabilizing the azo group via inductive (+I) effects. Fischer’s Base lacks the azo group, reducing conjugation and limiting its utility to simpler dye intermediates .

Biological Activity :

Spectroscopic and Physicochemical Properties

- 13C-NMR Data : The target compound’s indoline core aligns with signals observed in analogues (e.g., δ 47.45 for CH2 in ), though substituents like -OCH3 (40842-68-0) introduce distinct deshielding effects .

- Mass Spectrometry : HRMS data for related compounds (e.g., m/z 223.1225) confirm molecular integrity and aid in structural validation .

Biological Activity

The compound 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)- , also known by its CAS number 57303-71-6 , is a member of the indole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C19H21N3

- Molecular Weight: 291.399 g/mol

- LogP: 5.46 (indicating significant lipophilicity) .

Biological Activity Overview

1H-Indole derivatives have been extensively studied for their biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific compound exhibits promising potential in several areas:

Anticancer Activity

Recent studies have indicated that indole derivatives can inhibit various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds structurally related to 1H-Indole exhibit significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and A549), with IC50 values suggesting potent activity .

Dihydrofolate Reductase Inhibition

A related study explored the synthesis of indole-based compounds and their inhibitory effects on dihydrofolate reductase (DHFR), an important target in cancer therapy:

- The synthesized compounds showed IC50 values ranging from 3.48 ± 0.16 to 30.37 ± 1.20 μM , indicating strong inhibitory potential .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial effects:

- Some studies reported that these compounds exhibit antibacterial activity against various strains of bacteria, which may be attributed to their ability to disrupt microbial cell membranes .

The biological activities of 1H-Indole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The inhibition of DHFR is a critical mechanism through which these compounds exert their anticancer effects.

- Cell Cycle Arrest: Indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity: Some indole compounds display antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.